Product packaging for lubrin(Cat. No.:CAS No. 110715-63-4)

lubrin

Cat. No.: B1166203
CAS No.: 110715-63-4
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Description

Lubrin, also known as Proteoglycan 4 (PRG4), is a mucin-like glycoprotein with a molecular mass of approximately 224 kDa (with isoforms ranging up to 340-350 kDa) that functions as a critical boundary lubricant in biological systems . Originally identified in the synovial fluid of diarthrodial joints, it is secreted by synovial fibroblasts and superficial zone chondrocytes . Its lubricating ability, essential for reducing friction and preventing cellular adhesion, is largely attributed to a heavily O-linked glycosylated central mucin domain . Optimal lubricating activity and reduced coefficients of friction are observed at concentrations between 200–260 μg/mL . Beyond its tribological role, this compound exhibits significant anti-apoptotic and anti-inflammatory properties. Research demonstrates that it inhibits agonist-induced phosphoinositides hydrolysis and can reduce levels of pro-inflammatory cytokines like IL-1β and TNF-α, as well as caspases 3, 6, and 7, thereby protecting chondrocytes from cell death via the intrinsic pathway . The critical importance of this compound is highlighted in lubricin-null models, which display conditions like camptodactyly-arthropathy-coxa vara-pericarditis (CACP) syndrome, characterized by increased joint friction, apoptosis, and eventual joint failure . Consequently, this compound is a key reagent for researchers studying the pathogenesis and potential therapeutic interventions for osteoarthritis, rheumatoid arthritis, and other synovial joint disorders . Its expression is modulated by various cytokines and immune factors, placing it as a principal modulator within the psychoneuroendocrine-osteoimmune interactome . Furthermore, its application in research has expanded to include extra-articular, non-tribological functions. Studies indicate its potential as a therapeutic in models of interstitial cystitis-bladder pain syndrome (IC-BPS) and irritable bowel syndrome (IBS) by reducing PS-induced permeability in the bladder and colon . It also shows promise in preventing post-surgical intra-abdominal adhesions by mitigating inflammation and fibrosis . Additionally, this compound is under investigation for treating ocular surface diseases, such as dry eye (xerophthalmia), where it has been shown to be a more effective lubricant than hyaluronic acid in clinical trials . This product is supplied for research purposes only and is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

110715-63-4

Molecular Formula

C10H13NO3

Synonyms

lubrin

Origin of Product

United States

Nomenclature and Historical Context of Proteoglycan 4 Discovery

Evolution of Terminology: From Superficial Zone Protein to Lubricin and Proteoglycan 4

Initially identified in synovial fluid, the protein was recognized for its lubricating properties. Early research also led to the identification of a protein produced by the superficial zone chondrocytes of articular cartilage, termed "superficial zone protein" (SZP). mdpi.comjci.org Further studies revealed that SZP and the lubricating factor in synovial fluid were, in fact, products of the same gene, PRG4. mdpi.comjci.orgmdpi.comresearchgate.netescholarship.org

While initially differentiated based on apparent molecular weight differences, subsequent research clarified their shared origin from the PRG4 gene. mdpi.com The terms lubricin, SZP, and PRG4 are now often used interchangeably to refer to this protein, reflecting its diverse origins and functions. mdpi.comescholarship.orgwikipedia.orgnih.gov The official gene nomenclature is PRG4, and the encoded protein is formally known as Proteoglycan 4, although "lubricin" remains widely used, particularly in the context of its lubricating function. wikipedia.org The term "proteoglycan 4" itself indicates its classification as a proteoglycan, although some sources note that the evidence for this classification is not entirely conclusive. wikipedia.org Other historical names associated with products of the PRG4 gene include megakaryocyte-stimulating factor (MSF) and hemangiopoietin (HAPO), based on observed biological activities. jci.orgwikipedia.org

Early Biochemical Characterization and Functional Hypotheses

Early biochemical studies aimed to isolate and characterize the component responsible for the boundary lubricating property of synovial fluid. These investigations utilized techniques such as density gradient sedimentation and friction testing systems. karger.com It was hypothesized that this lubricating component was a glycoprotein (B1211001). karger.com

Initial characterization revealed lubricin as a mucinous glycoprotein secreted in synovial joints. mdpi.com It was found to be an O-linked glycosylated protein. jci.org The hypothesis emerged that lubricin's lubricating ability stemmed from its capacity to bind to articular cartilage and form a stable layer of water at the cartilage interface, suggesting a heterogeneous molecular structure. karger.com Studies involving enzymatic treatments of synovial fluid, such as trypsin, demonstrated that the protein component was crucial for boundary lubricating activity, while hyaluronidase (B3051955) treatment did not abolish this property. karger.com

Further biochemical analysis has described lubricin as a large glycoprotein, approximately 345 kDa for the human A isoform, composed of roughly equal proportions of protein and oligosaccharides. wikipedia.org The protein structure includes a somatomedin B homology domain, heparin-binding domains, multiple mucin-like repeats, a hemopexin domain, and an aggregation domain. wikipedia.org The extensive O-glycosylation, particularly on serine and threonine residues, contributes to its hydrophilic nature and ability to attract and trap water, which is key to its lubricating function. wikipedia.orgbiorxiv.org

Identification as a Key Extracellular Matrix Component

Lubricin's localization and function solidified its identification as a key component of the extracellular matrix (ECM), particularly within articulating joints. It is secreted into the synovial fluid by synovial lining cells (synoviocytes) and by chondrocytes in the superficial zone of articular cartilage. jci.orgmdpi.comresearchgate.netwikipedia.org A thin layer of lubricin is present on the surface of articular cartilage. researchgate.net

Its presence in synovial fluid and adsorbed onto cartilage and synovial surfaces highlights its role at the interface of articulating tissues. mdpi.com Lubricin's function as a boundary lubricant, preventing cell and protein adhesion and reducing friction at near-zero sliding speeds, is intrinsically linked to its position within the joint's extracellular environment. mdpi.comwikipedia.orgnih.gov Studies in mice lacking functional lubricin (Prg4 knockout mice) demonstrated abnormal protein deposits on the cartilage surface and loss of superficial zone chondrocytes, further underscoring its importance in maintaining the integrity of the cartilage ECM. jci.orgpnas.org

While primarily recognized for its role in joints, lubricin expression and localization have also been detected in other tissues and fluids, including tendon, meniscus, lung, liver, heart, bone, ligament, muscle, skin, and plasma, indicating a broader role beyond articular lubrication. wikipedia.org Its presence in the extracellular space and collagen-containing extracellular matrix has been noted. uniprot.orguniprot.org

Table 1: Key Characteristics and Localization of Lubricin (Proteoglycan 4)

CharacteristicDescription
GenePRG4
Protein TypeMucinous Glycoprotein / Proteoglycan
Primary Production SitesSynovial lining cells (Synoviocytes), Superficial zone chondrocytes of articular cartilage
Key LocationsSynovial fluid, Surface of articular cartilage, Synovial surfaces
Molecular WeightApproximately 345 kDa (human A isoform), reported range 230-460 kDa depending on splicing and glycosylation
Key Structural FeaturesSomatomedin B homology domain, Heparin-binding domains, Mucin-like repeats, Hemopexin domain, Aggregation domain
Post-translational ModificationExtensive O-glycosylation, some N-glycosylation

Table 2: Evolution of Terminology for the PRG4 Gene Product

TermAssociated Source or ContextRelationship to PRG4
Superficial Zone Protein (SZP)Produced by superficial zone chondrocytesProduct of PRG4
LubricinLubricating factor in synovial fluidProduct of PRG4
Proteoglycan 4 (PRG4)Official gene and protein nomenclatureEncoded by PRG4
Megakaryocyte-stimulating factor (MSF)Observed activity in stimulating megakaryocyte growthProduct of PRG4
Hemangiopoietin (HAPO)Historical name associated with PRG4 gene productsProduct of PRG4

Detailed Research Findings (Relevant to Outline Sections):

Research has provided detailed insights into lubricin's structure and function. The mucin-like domain, with its dense O-linked oligosaccharides, is crucial for its low-friction, brush-like structure and repulsive hydration forces, contributing to its water solubility and lubrication during boundary movement. wikipedia.orgbiorxiv.org The end termini are thought to anchor the molecule to articulating surfaces. mdpi.com When bound, lubricin attracts and traps water, reducing friction. mdpi.com

Studies using Prg4 knockout mice have been instrumental in demonstrating the in vivo importance of lubricin, showing precocious joint failure, abnormal protein deposits on cartilage, and synovial intimal cell hyperplasia in its absence. jci.orgpnas.org These findings supported the hypothesis that lubricin has multiple functions, including surface protection and control of synovial cell growth. jci.org

Furthermore, research has explored the synergistic interaction between lubricin and hyaluronic acid (HA), another key component of synovial fluid, in enhancing joint lubrication. mdpi.comnih.gov While both contribute, some observations suggest lubricin may have a more significant potential for protecting articular joints than HA. mdpi.com

Recent research has also expanded the understanding of PRG4 beyond a simple lubricant, suggesting roles in synovial homeostasis, immunomodulation, and suppression of inflammation. mdpi.comnih.gov Studies indicate that PRG4 can bind to and affect the signaling of cell surface receptors, such as CD44, which is implicated in regulating the inflammatory response. mdpi.comnih.gov By binding CD44, PRG4 has been shown to limit the uptake of monosodium urate crystals by macrophages and suppress downstream inflammation, suggesting a role in gout pathogenesis. mdpi.comresearchgate.net

The concentration of PRG4 in normal synovial fluid has been reported to range between 35 and 450 µg/ml, with variations observed in different studies and conditions. researchgate.net Changes in PRG4 composition in synovial fluid have been noted after acute joint injury and in osteoarthritis. researchgate.net

Molecular Biology and Genetics of Proteoglycan 4

PRG4 Gene Structure and Genomic Localization

The human PRG4 gene is located on chromosome 1 at band 1q31.1. wikipedia.orgnih.gov The mouse ortholog, Prg4, is located on chromosome 1 at band 1 G1. wikipedia.orgnih.gov The human PRG4 gene has been reported to have 13 exons. nih.govnih.gov The cDNA for the human A isoform encodes a protein of 1,404 amino acids. wikipedia.org The protein structure includes a somatomedin B homology domain, heparin-binding domains, multiple mucin-like repeats, a hemopexin domain, and an aggregation domain. wikipedia.org The protein is heavily glycosylated, containing sites for both N-linked and O-linked glycosylation, particularly a large number of O-glycosylations on serine and threonine residues within the mucin-like domain. wikipedia.org

Transcriptional Regulation Mechanisms of PRG4 Expression

The expression of PRG4 is tightly regulated by various factors, including mechanical stimuli, inflammatory cytokines, and signaling pathways such as TGF-β, EGFR, and Wnt/β-catenin. mdpi.commdpi.comresearchgate.netresearchgate.net Understanding these regulatory mechanisms is crucial for developing potential therapeutic strategies for joint diseases. nih.govmdpi.com

Cis-Regulatory Elements and Promoter Architecture

Cis-regulatory elements (CREs) are regions of non-coding DNA that regulate the transcription of neighboring genes by binding to transcription factors. mdpi.comwikipedia.org These elements, including promoters and enhancers, play a vital role in controlling spatial and temporal gene expression. mdpi.comwikipedia.org The promoter region of the PRG4 gene contains CREs that are important for its transcriptional activity. ors.org Studies have investigated specific regions within the proximal promoter of the PRG4 gene to identify CREs that control its transcription. ors.org Evolutionarily conserved sequences in the non-coding region are thought to be important for promoter activity. ors.org Chromatin immunoprecipitation (ChIP) and ATAC-Seq analyses have shown that the transcription factor Creb5 binds directly to two promoter-proximal regulatory elements of Prg4 in mice, which exhibit an open chromatin conformation specifically in superficial zone articular chondrocytes. researchgate.net These elements, in combination with a more distal regulatory element, drive the induction of Prg4 by TGF-β. researchgate.net

Transcriptional Activators and Repressors

Several transcription factors have been identified as important regulators of PRG4 expression. Forkhead box class O (FOXO) transcription factors, including FoxO1, FoxO3, and FoxO4, are downstream targets of the PI3K-Akt signaling pathway and have been shown to induce Prg4 expression in the superficial zone of articular cartilage. nih.govresearchgate.netmdpi.com Their expression is reportedly decreased in the articular cartilage of patients with osteoarthritis. nih.gov Ectopic expression of FoxO1 has been found to activate Prg4 expression and act synergistically with TGF-β. nih.govmdpi.com

Creb5 is another key transcription factor specifically expressed in superficial zone articular chondrocytes that is required for TGF-β and EGFR signaling to induce Prg4 expression. nih.govmdpi.comresearchgate.netnih.gov Creb5 acts cooperatively with Smad3 to induce Prg4 expression. researchgate.netmdpi.com Mechanical stress can also induce Prg4 expression via phosphorylation of CREB. nih.govresearchgate.net Overexpression of Creb5 strongly induced Prg4 expression in conjunction with the TGF-β and EGFR pathways. nih.gov

Inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) can downregulate Prg4 expression in synovial fibroblasts and chondrocytes, contributing to inflammation and cartilage degeneration. mdpi.com Conversely, growth factors like transforming growth factor-beta (TGF-β) promote Prg4 expression in chondrocytes and synovial cells. mdpi.comresearchgate.netmdpi.com TGF-β signaling, through SMAD pathways, promotes Prg4 transcription by binding to specific DNA sites. researchgate.netmdpi.com EGFR signaling also promotes Prg4 transcription through various downstream pathways. nih.govresearchgate.netmdpi.com

While transcriptional activators are crucial, repressors also play a role. The repressor element 1 (RE1) silencing transcription factor (REST) has been studied for its role in repressing neuronal genes in non-neural tissues. jneurosci.org Studies using inhibitors of histone deacetylase (HDAC) activity have suggested that Prg4 expression might be derepressed in the presence of such inhibitors, consistent with the presence of an additional repressor or generalized repression mediated by chromatin inaccessibility. jneurosci.org

Here is a table summarizing some key transcriptional regulators of PRG4 expression:

Regulator TypeSpecific Factor(s)Effect on PRG4 ExpressionRelevant Signaling Pathway(s)
Transcriptional ActivatorsFoxO1, FoxO3, FoxO4InductionPI3K-Akt, TGF-β
Creb5InductionTGF-β, EGFR, Mechanical Stress
Smad2/3/4PromotionTGF-β
NFATc1, NFATc2Induction-
Inflammatory CytokinesIL-1β, TNF-αDownregulation-
Growth FactorsTGF-βPromotionTGF-β
Signaling PathwaysEGFRPromotionEGFR
Wnt/β-cateninRegulationWnt/β-catenin

This table is interactive. Users can click on column headers to sort the data.

Epigenetic Modulations of PRG4 Gene Expression

Epigenetic mechanisms, such as DNA methylation and histone modifications, can regulate gene expression. researchgate.net While the role of DNA methylation in PRG4 expression is not fully clear and CpG islands have not been specifically reported for PRG4, studies using inhibitors of DNA methylation, such as 5-aza-2'-deoxycytidine, have investigated their impact on the responsiveness to TGF-β1 in oral fibroblasts, including PRG4 expression. koreamed.org TGF-β1 was shown to increase PRG4 expression both with and without the inhibitor, and while the inhibitor enhanced the effect on some genes, its effect on PRG4 expression in this context was not significantly increased when normalized to TGF-β1 treated cells alone. koreamed.org This suggests that while epigenetic mechanisms can influence gene expression, their specific role in PRG4 regulation may be complex and context-dependent.

Alternative Splicing and Isoform Diversity of Proteoglycan 4

Alternative splicing is a crucial process that allows a single gene to produce multiple transcript variants and protein isoforms, contributing to protein diversity. nih.govuniprot.orgensembl.orgnih.govaacrjournals.orgbiorxiv.org The PRG4 gene is known to undergo alternative splicing, resulting in the production of various transcript variants and protein isoforms. nih.govuniprot.orgensembl.org

Characterization of Distinct Proteoglycan 4 Isoforms

Multiple transcript variants have been identified for the human PRG4 gene. nih.govensembl.org UniProtKB lists 6 isoforms produced by alternative splicing for human PRG4. uniprot.org These isoforms can differ in their length and structural domains due to the inclusion or exclusion of certain exons. For example, variant A is described as the longest transcript and encodes the longest isoform (Isoform A). nih.gov Other variants, such as variant E (also known as V1), variant C (V2), and variant D (V3), lack alternate in-frame exons in the 5' coding region compared to variant A, resulting in shorter protein isoforms. nih.gov

Different isoforms may exhibit distinct functional properties. While the primary role of PRG4 is boundary lubrication, Isoform F has been reported to play a role as a growth factor acting on primitive cells of both hematopoietic and endothelial cell lineages. uniprot.org Different forms varying in molecular weight have also been observed, potentially due to varying levels of glycosylation and protein cleavage. uniprot.org

Here is a table characterizing some of the reported human PRG4 isoforms:

Isoform Name (UniProt)Alias (NCBI)Length (Amino Acids)Description
A (Q92954-1)V01404Longest transcript and isoform, canonical sequence. nih.govuniprot.org
E (Q92954-?)V1Shorter than ALacks an alternate in-frame exon in the 5' coding region compared to A. nih.gov
C (Q92954-?)V2Shorter than ALacks two alternate in-frame exons in the 5' coding region compared to A. nih.gov
D (Q92954-?)V3Shorter than ALacks three alternate in-frame exons in the 5' coding region compared to A. nih.gov
F (Q92954-?)--Plays a role as a growth factor. uniprot.org

This table is interactive. Users can click on column headers to sort the data.

Differential Biological Roles and Expression Patterns of Isoforms

Alternative splicing of the PRG4 gene results in several transcript variants, which are translated into different protein isoforms. genecards.orgnih.govnih.gov While the full-length isoform (Isoform A in humans) is well-characterized for its role in joint lubrication, other isoforms exhibit distinct expression patterns and biological functions. uniprot.orggenecards.orgnih.gov

For instance, Isoform F of human PRG4 has been identified to play a role as a growth factor, acting on primitive cells of both hematopoietic and endothelial lineages. uniprot.org This suggests a function for this specific isoform beyond the traditional understanding of lubricin's role in joint lubrication.

Research has also indicated differential expression of PRG4 isoforms in various tissues and under different physiological or pathological conditions. Isoform C and Isoform D are reported to be widely expressed. genecards.orguniprot.org Studies in a mouse model of pancreatic cancer identified novel and differentially expressed alternative splice isoforms of several proteins, including PRG4, suggesting potential roles for these variants in disease progression. nih.gov Specifically, an increase in gene expression of isoform E of PRG4 was observed in human pancreatic cancer samples. nih.gov

The differential expression of PRG4 isoforms in specific cell types, such as superficial zone chondrocytes (SZCs) and deep zone chondrocytes (DZCs) in articular cartilage, highlights their potentially specialized roles. researchgate.net For example, Prg4 expression is significantly higher in SZCs compared to DZCs. researchgate.net This differential expression is linked to transcription factors like Creb5, which is also highly expressed in SZCs and directly binds to Prg4 promoter-proximal regulatory elements, influencing its expression. researchgate.net

These findings underscore the complexity of PRG4 function, where different isoforms, arising from alternative splicing, may contribute to a range of biological processes beyond joint lubrication, exhibiting specific expression patterns depending on the tissue and cellular context.

Comparative Genomics and Evolutionary Conservation of PRG4

Comparative genomics provides insights into the evolutionary history and functional conservation of genes across different species. wikipedia.orgnih.gov The PRG4 gene and its encoded protein, lubricin, are found in various vertebrate species, highlighting their evolutionary conservation. wikipedia.orguniprot.orgmountainscholar.orgensembl.org This conservation suggests that the functions of PRG4, particularly its role in lubrication and maintaining tissue surface integrity, are fundamental and have been maintained throughout evolution.

Comparison of genome sequences across different species, from humans and mice to other organisms, reveals similarities and differences at the gene level, providing insights into evolutionary relationships. wikipedia.org The presence of orthologs of PRG4 in a wide range of mammals and other vertebrates indicates that the gene arose early in vertebrate evolution and has been largely conserved. wikipedia.orguniprot.orgmountainscholar.orgensembl.org

Studies involving comparative genomics of PRG4 have focused on identifying conserved regions within the gene and protein, which are likely to be functionally important. The domain structure of PRG4, including the mucin-like repeats and globular domains, appears to be conserved across species, contributing to its lubricating and anti-adhesive properties. wikipedia.orgbiorxiv.org

Comparative genomic approaches can also be used to study evolutionary changes and adaptations. wikipedia.orgnih.gov While the core function of PRG4 as a boundary lubricant is conserved, there might be species-specific variations in expression patterns, regulatory elements, or minor structural differences in isoforms that reflect adaptations to different physiological demands or environments.

Research utilizing comparative genomics has identified orthologous relationships for PRG4 in numerous species. wikipedia.orguniprot.orgmountainscholar.orgensembl.org For example, the mouse ortholog (Prg4) shares significant homology with human PRG4 and recapitulates many of the symptoms of Camptodactyly-Arthropathy-Coxa Vara-Pericarditis (CACP) syndrome when mutated, further emphasizing the functional conservation across mammals. biorxiv.org The identification of conserved gene coexpression networks involving PRG4 across species can also provide clues about conserved regulatory mechanisms and interacting pathways. mountainscholar.org

Biosynthesis, Post Translational Modifications, and Intracellular Trafficking of Proteoglycan 4

Cellular Synthesis Pathways of Proteoglycan 4

The synthesis of PRG4, like other secreted proteins and proteoglycans, initiates within the cellular machinery responsible for protein production and modification.

PRG4 is primarily synthesized by articular chondrocytes located in the superficial zone of cartilage and by synovial type B fibroblasts mdpi.commdpi.comuniprot.org. The PRG4 gene encodes the core protein, which then enters the secretory pathway for further processing and eventual secretion genecards.orgmdpi.com.

The initial stages of PRG4 processing occur within the endoplasmic reticulum (ER) and Golgi apparatus. Following translation of the PRG4 mRNA on ribosomes, the nascent polypeptide chain is translocated into the lumen of the rough endoplasmic reticulum. Here, the protein undergoes initial folding with the assistance of chaperone proteins and the formation of disulfide bonds ubc.ca. The ER is also the site where the initial steps of N-linked glycosylation can occur ubc.caoup.com.

Subsequently, the PRG4 core protein is transported from the ER to the Golgi apparatus. The Golgi serves as a central hub for further protein modification, sorting, and packaging for secretion ubc.caumich.edu. Within the Golgi cisternae, PRG4 undergoes extensive post-translational modifications, most notably glycosylation, which is critical for its structure and function ubc.caumich.edulibretexts.org. The Golgi is the primary site for the synthesis and attachment of glycosaminoglycans (GAGs) and the elongation and modification of O-linked and N-linked glycans oup.comwikipathways.org.

Mature PRG4 is destined for secretion into the extracellular space, specifically into the synovial fluid. The secretory pathway facilitates this movement, involving the transport of proteins from the ER through the Golgi apparatus and ultimately to the plasma membrane for release. This process typically occurs via vesicular transport. ubc.caoup.comuni-muenchen.de

While the precise mechanisms for PRG4 trafficking are still an area of research, the general secretory pathway involves packaging of proteins into transport vesicles that bud from the Golgi and fuse with the plasma membrane, releasing their contents outside the cell ubc.caoup.com. Studies on the secretion of other proteins, such as Sonic Hedgehog, have suggested that proteoglycans can be involved in relay mechanisms that mediate sorting and export from the Golgi, implying a potential role for PRG4 itself or other proteoglycans in its own secretory trafficking or that of other molecules pnas.orgpnas.orgresearchgate.net. PRG4 has been detected in the extracellular region, extracellular matrix, and also associated with the plasma membrane and extracellular exosomes, consistent with a secretory route. uniprot.org

Endoplasmic Reticulum and Golgi Apparatus Processing

Comprehensive Analysis of Proteoglycan 4 Post-Translational Modifications (PTMs)

Post-translational modifications (PTMs) significantly contribute to the functional diversity and activity of proteins, and PRG4 is heavily modified after translation morressier.comnih.govthermofisher.comspandidos-publications.com. Glycosylation is the most prominent PTM of PRG4 and is essential for its lubricating and anti-adhesive properties biorxiv.orgnih.govwikipedia.orgnih.govnih.gov. Other potential modifications, such as phosphorylation, have been noted for related proteoglycans like CSPG4, which in some contexts is used interchangeably with PRG4, and phosphorylation by PRKCA is suggested to regulate its subcellular location and function uniprot.org.

Glycosylation, the enzymatic process of adding glycans (carbohydrate chains) to proteins, is a critical determinant of PRG4's biological activity. PRG4 is characterized by extensive O-linked and, to a lesser extent, N-linked glycosylation biorxiv.orggenecards.orgwikipedia.orglibretexts.orgnih.govkarger.com. These attached glycans contribute significantly to the protein's large size, hydrophilicity, and its ability to interact with water and other molecules, forming a hydrated layer that provides lubrication wikipedia.orgnih.gov.

A defining feature of PRG4 is its extensive O-linked glycosylation, particularly within its large central mucin-like repeat domain genecards.orgwikipedia.orgkarger.com. This domain consists of numerous tandem repeats of degenerate amino acid sequences rich in serine and threonine residues, which serve as attachment sites for O-linked oligosaccharides genecards.orgkarger.com. These mucin-like repeats and the attached O-glycans are directly responsible for the molecule's mucinous, brush-like structure and its ability to provide effective lubrication under high stress nih.govwikipedia.orgnih.govkarger.com.

Research has identified numerous O-glycosylation sites within the mucin-like repeat region, with studies reporting a large majority of glycosylated serine/threonine residues located in this area biorxiv.orgnih.gov. The O-glycans on PRG4 are predominantly of the core 1 type, although core 2 structures are also present, particularly in native lubricin biorxiv.orgnih.govnih.gov. The specific composition and structure of these O-glycans, including sialylation and sulfation, can vary and influence PRG4's interactions with other molecules, such as galectin-3, which can affect its crosslinking and stabilization on the cartilage surface biorxiv.orgnih.govnih.gov.

N-linked Glycosylation Sites

Proteolytic Processing and Cleavage Sites

Intracellular Trafficking and Secretion Mechanisms

As a secreted protein, PRG4 follows the classical secretory pathway, which involves transit through the endoplasmic reticulum and the Golgi apparatus before being released from the cell. wikipathways.org

Proteins destined for secretion, like PRG4, are transported from the ER to the Golgi and then to the plasma membrane via vesicular transport. This process involves the budding of transport vesicles from a donor membrane and their fusion with a target membrane. The formation of these vesicles is a complex process mediated by coat proteins, such as COPII, COPI, and clathrin, which help to shape the membrane and select cargo for transport. Coat proteins induce membrane curvature, which is essential for the budding and pinching off of vesicles. While the specific details of PRG4 packaging into vesicles are not extensively described in the provided information, it is understood to utilize these general vesicular transport mechanisms. Proteins involved in vesicular transport include small GTPases like Rab proteins, which regulate vesicle budding, trafficking, and fusion, and SNARE proteins, which mediate vesicle docking and fusion with the target membrane.

The trafficking of proteins through the secretory pathway can be influenced by specific protein domains that interact with sorting machinery and transport vesicles. PRG4 has a complex structure, including globular N- and C-termini and a central mucin domain. While the provided information does not explicitly detail specific PRG4 protein domains solely responsible for its intracellular trafficking, general principles of protein trafficking apply. For instance, signal sequences often direct proteins to the ER for entry into the secretory pathway. Other domains can interact with cargo receptors or coat proteins to ensure proper packaging into transport vesicles and targeting to the correct destination. Studies on other proteoglycans and secreted proteins highlight the importance of specific motifs and domains in regulating their ER export and subsequent trafficking through the Golgi.

The secretion of PRG4 can be regulated in a cell-type-specific manner and influenced by various factors in the cellular environment. PRG4 is primarily secreted by synovial type B fibroblasts and superficial zone chondrocytes. mdpi.comnih.gov Studies have shown that the expression and secretion of PRG4 are modulated by growth factors and cytokines. For example, pro-inflammatory cytokines like interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α) can reduce PRG4 expression and secretion in synoviocytes and chondrocytes. Conversely, transforming growth factor-beta (TGF-β) has been shown to significantly upregulate PRG4 synthesis and secretion. mdpi.com This differential regulation in response to inflammatory and growth factors highlights the dynamic control of PRG4 production and release in the joint environment, impacting its availability for lubrication and other functions. mdpi.com

Modification TypeDescriptionEvidence in PRG4
GlycosaminoglycationAttachment of linear polysaccharide chains (CS, KS) to serine residues.Contains chondroitin (B13769445) sulfate (B86663) and keratan (B14152107) sulfate. uniprot.orggenecards.orgnih.govnih.gov
Proteolytic ProcessingCleavage of the protein core by proteases.Subject to cleavage; specific sites identified. uniprot.orgbiocompare.comcloud-clone.com
PhosphorylationAddition of a phosphate (B84403) group to amino acid residues (Ser, Thr, Tyr).Potential target; observed in related CSPG4. cloud-clone.comuniprot.orgudel.edu
AcetylationAddition of an acetyl group to lysine (B10760008) residues.Potential target. udel.edu
UbiquitinationAttachment of ubiquitin protein to lysine residues.Potential target. udel.edu

Cellular and Tissue Localization of Proteoglycan 4

Distribution within Articulating Joints

Within articulating joints, PRG4 is strategically located to facilitate smooth movement and protect joint tissues from wear and tear. Its presence is notable in the superficial zone of articular cartilage and the synovial fluid.

Superficial Zone of Articular Cartilage

The superficial zone (SZ) is the outermost layer of articular cartilage and plays a vital role in distributing shear forces and contributing to joint lubrication. Flat chondrocytes residing in this zone are responsible for synthesizing and secreting PRG4. This polymer, characterized by an extensive mucin-like region with O-linked oligosaccharides, is present on the chondrocyte surface and contributes to reducing friction through repulsive forces. A thin layer of PRG4 is present at the surface of normal articular cartilage. Research indicates that PRG4 expression is highly and continuously observed in the superficial zone of regenerative cartilage. The expression profile of superficial zone cells differs from that of chondrocytes in deeper zones, and these cells express stem cell markers and produce PRG4. The cell population in the superficial zone produces lubricin/PRG4 to decrease the coefficient of friction between articular surfaces during joint movement.

Synovial Fluid Composition and Dynamics

Synovial fluid (SF) is a viscous fluid found in the cavities of synovial joints, acting as a biological lubricant that provides low-friction and low-wear properties to articulating surfaces. PRG4 is a major component of synovial fluid, contributing significantly to boundary lubrication. Synovial fluid is an ultrafiltrate of blood plasma and contains proteins from plasma as well as those produced by joint tissues. The fluid contains hyaluronan secreted by fibroblast-like cells in the synovial membrane and lubricin (PRG4) secreted by surface chondrocytes of the articular cartilage and synoviocytes. This fluid forms a thin layer on the cartilage surface and also permeates into microcavities, effectively serving as a synovial fluid reserve. During movement, the synovial fluid held within the cartilage is mechanically squeezed out, maintaining a fluid layer on the surface, a process known as weeping lubrication.

Synovial fluid composition, including PRG4 concentration, can be altered in joint diseases like osteoarthritis. In healthy joints, synovial fluid contains high molecular weight hyaluronan and high concentrations of PRG4. However, in osteoarthritic synovial fluid, hyaluronan molecular weight decreases, and PRG4 concentrations may also be affected, leading to lowered viscosity. Studies have shown that SF PRG4 concentration decreases following acute injury and increases in patients undergoing arthrocentesis procedures. A deficiency in PRG4 has been shown to diminish the lubricating ability of synovial fluid, while supplementation can improve its boundary lubrication function.

Data on PRG4 concentration changes in synovial fluid under different conditions:

ConditionPRG4 Concentration Change in SFReference
Acute InjuryDecreases
Arthrocentesis ProceduresIncreases
OsteoarthritisMay be altered/decreased

Theoretical modeling of synovial fluid lubricant composition dynamics predicts steady-state lubricant concentrations within physiological ranges and distinct kinetics for PRG4 and hyaluronic acid in SF. When starting from a zero lubricant concentration after joint lavage, PRG4 reaches steady-state concentration significantly faster than hyaluronic acid.

Synovial Lining Cells as a Source of Proteoglycan 4

Synovial lining cells, also known as synoviocytes, are a significant source of PRG4 within the joint. These cells, located in the synovial membrane that lines the inner surface of synovial joint capsules, contribute to the composition of synovial fluid. Specifically, fibroblast-like synoviocytes (Type B cells) are responsible for synthesizing and secreting major extracellular matrix proteins in synovial fluid, including lubricin. While PRG4 from articular cartilage is exclusively expressed, produced, and secreted by superficial zone chondrocytes, synoviocytes also express PRG4, contributing to the synovial fluid pool. Immunofluorescence analysis has shown positive cytoplasmic staining of lubricin in cells of the synovial lining layer. The synovial membrane is a specialized connective soft-tissue membrane that, together with other joint tissues, forms an integrated joint. It is vascularized and serves as a communication channel for nutrient transport, waste removal, and immune modulation.

Extra-Articular Presence and Potential Roles

While primarily recognized for its function in synovial joints, PRG4 has also been detected in various extra-articular tissues and systemic fluids, suggesting potential roles beyond joint lubrication.

Presence in Tendons and Menisci

PRG4 has been identified in tendons and menisci. Immunolocalization and expression studies have demonstrated the presence of PRG4 in tendon tissue. In the meniscus, PRG4 has been identified as an important lubricating protein in many tissues of synovial joints, appearing to aid in friction reduction in areas of relative movement between structures and structural elements. Histological and immunofluorescence techniques have been used to evaluate the localization of matrix molecules, including PRG4, in the meniscus, relating its presence to the various architectural subunits of the menisci to further understand their composition and organization.

Detection in Systemic Fluids (Blood, Urine) and Research Implications

PRG4 has been detected in systemic fluids such as blood (serum/plasma) and urine. The presence of PRG4 in blood and urine suggests potential systemic roles or transport mechanisms from production sites. However, its extra-articular function is still not fully understood.

Research has explored the potential utility of serum PRG4 concentrations as a biomarker, particularly for joint disease. Studies have investigated serum PRG4 levels in conditions like osteoarthritis and rheumatoid arthritis, with some findings suggesting measurable changes, although the specificity to joint disease may vary. For instance, serum PRG4 has been reported to increase immediately post-exercise in human athletes, while decreasing after treadmill walking in individuals with medial knee osteoarthritis. In patients requiring total joint arthroplasty, serum PRG4 decreased alongside elevated serum cytokines. These inconsistencies in findings may be attributed to differences in joint condition, exercise intensity and duration, or sampling and analysis methods.

The detection of PRG4 in blood plasma has also been explored in the context of developing biosensors. Lubricin-covered sensing platforms have shown potential for direct droplet detection of analytes in complex samples like unprocessed whole blood and urine, suggesting that PRG4's anti-fouling properties can be leveraged in diagnostic applications.

The origin and biological functions of serum lubricin warrant further investigation. While it is not clear if serum lubricin originates from synovial joints, studies involving intra-articular injection of recombinant lubricin constructs have indicated deposition in areas of post-traumatic arthritis damage in animal models.

Data on Serum PRG4 Concentration in Different Human Cohorts:

CohortSerum PRG4 Concentration (approximate range or mean)Reference
Healthy Controls4.99 ng/mL
Healthy Smokers4.49 ng/mL
COPD GOLD stages 1+210.29 ng/mL
COPD GOLD stages 3+413.20 ng/mL
Rheumatoid Arthritis0.53 to 1.41 μg/mL
Advanced Joint Disease0.25 to 1 μg/mL

Note: Units and methodologies for PRG4 measurement can vary across studies.

Research also suggests a link between PRG4 and cytokine regulation, which could be relevant to its presence in systemic circulation and potential association with inflammatory conditions, such as those observed in the lungs of patients with COPD where elevated serum PRG4 levels have been detected.

Mechanisms Regulating Cell-Specific Expression and Localization

The cell-specific expression and localization of Proteoglycan 4 are controlled by various mechanisms, including transcriptional regulation, signaling pathways, and responses to mechanical stimuli and inflammatory mediators.

Transcriptional Regulation

Transcriptional control of the PRG4 gene is a primary determinant of its cell-specific expression. Studies investigating the PRG4 promoter region have identified key elements and transcription factors involved in regulating its activity. Analysis of the proximal promoter region has revealed conserved sequences crucial for transcriptional activity. For instance, a highly conserved ~200 bp region within the proximal promoter has shown elevated transcriptional activity in human primary articular chondrocytes. Nuclear proteins from these chondrocytes bind to specific regions within the PRG4 promoter, suggesting the presence of transcription factors that activate expression in these cells.

Transcription factors such as Creb5 and Forkhead box class O (FOXO) proteins (e.g., FoxO1 and FoxO3) have been implicated in regulating PRG4 expression. Creb5, for example, can act cooperatively with Smad3 to induce PRG4 expression. FOXO transcription factors, which are downstream targets of the PI3K-Akt signaling pathway, also play important roles in joint homeostasis and have been shown to increase PRG4 expression. Ectopic expression of FoxO1, for instance, upregulated PRG4 expression and demonstrated synergistic effects with TGF-β signaling.

Studies on the PRG4 promoter have also identified potential binding sites for transcription factors like Sox-5 in regions exhibiting transcriptional activity. While the exact mechanisms are still being elucidated, these findings suggest that a combination of specific transcription factors binding to regulatory elements within the PRG4 promoter contributes to its cell-specific expression pattern.

Signaling Pathways

Several signaling pathways are known to influence PRG4 expression in a cell-specific manner.

TGF-β Signaling: The Transforming Growth Factor (TGF)-β signaling pathway is a pivotal regulator of PRG4 expression, particularly in articular cartilage. TGF-β binding to its receptors activates both SMAD-dependent and non-SMAD pathways. The SMAD pathway involves the phosphorylation and nuclear translocation of SMAD2 and SMAD3, which complex with SMAD4 to modulate target gene transcription, including PRG4. TGF-β signaling has been shown to induce PRG4 expression through a Smad3-mediated pathway and promote its secretion. Mice with reduced TGF-β signaling exhibit decreased PRG4 expression in the joint surface layer.

EGFR Signaling: The Epidermal Growth Factor Receptor (EGFR) signaling pathway is also intricately involved in regulating PRG4 expression in articular cartilage. Activation of EGFR signaling has been shown to influence PRG4 expression, potentially offering a protective function against joint destruction.

Wnt/β-catenin Signaling: Wnt/β-catenin signaling is a key regulator of superficial zone chondrocyte phenotype and proliferation, and its activation can lead to an increase in PRG4 expression. Specific Wnt ligands, such as Wnt5a, Wnt5b, and Wnt16, have been shown to stimulate PRG4 expression in vitro.

Other Pathways: Mechanical stimuli, inflammatory cytokines, and other factors also regulate PRG4 expression through various pathways. For example, fluid flow shear stress can trigger PRG4 expression in superficial zone articular chondrocytes through CREB-dependent signaling pathways involving PGE2, PTHrP, and ATP. The PI3K/Akt pathway, upstream of FOXO transcription factors, also plays a role in PRG4 regulation. Furthermore, the actin cytoskeleton has been shown to regulate the phenotype of superficial zone chondrocytes, including PRG4 expression, potentially through pathways involving YAP/TAZ and MRTF-A.

The coordinated action of these signaling pathways contributes to the fine-tuning of PRG4 expression in response to the specific cellular microenvironment and mechanical loading conditions within the joint.

Influence of Mechanical Stimuli and Inflammatory Mediators

Mechanical stimuli, such as cyclic mechanical loading and fluid flow shear stress, are significant regulators of PRG4 expression in articular chondrocytes. Cyclic mechanical loading has been shown to increase PRG4 expression, while unloading or immobilization can lead to decreased expression. This mechano-responsiveness is crucial for maintaining adequate lubrication under physiological joint loading.

Inflammatory cytokines, such as IL-1β and TNFα, are known to downregulate PRG4 expression. This suppression of lubricin production during inflammation can contribute to increased friction and cartilage degradation in conditions like osteoarthritis. Conversely, PRG4 itself exhibits anti-inflammatory effects, interacting with Toll-like receptors and modulating inflammatory responses, suggesting a feedback loop in the regulation of joint homeostasis.

Hormonal factors, such as 17β-estradiol, have also been shown to influence PRG4 expression. Studies in temporomandibular joint disc cells identified conserved estrogen response elements in the PRG4 gene and demonstrated that estrogen treatment led to reduced PRG4 promoter activity and mRNA expression. This suggests a potential hormonal influence on PRG4 expression, which could contribute to observed gender disparities in certain joint disorders.

The combined influence of these diverse regulatory mechanisms ensures that PRG4 is expressed at appropriate levels and in the correct locations to fulfill its critical functions in joint lubrication and protection.

Here is a summary of some key regulatory factors and pathways:

Regulatory Factor/PathwayEffect on PRG4 ExpressionCell Type/ContextReferences
Mechanical StimuliUpregulationArticular Chondrocytes (Superficial Zone)
TGF-β SignalingUpregulationArticular Cartilage
EGFR SignalingRegulation/UpregulationArticular Cartilage
Wnt/β-catenin SignalingUpregulationSuperficial Zone Chondrocytes
Inflammatory CytokinesDownregulationVarious Joint Cells
Creb5Upregulation (with Smad3)Articular Chondrocytes
FOXO (FoxO1, FoxO3)UpregulationArticular Cartilage
17β-estradiolDownregulationTemporomandibular Joint Disc Cells
Actin CytoskeletonRegulationSuperficial Zone Chondrocytes
YAP/TAZUpregulationSuperficial Zone Chondrocytes

Data on the effect of specific Wnt ligands on PRG4 expression in vitro:

Wnt LigandEffect on PRG4 Expression (in vitro)Cell TypeReferences
Wnt3aStimulationSFZ cells in culture
Wnt5aStimulationMouse SFZ cells (recombinant human)
Wnt5bStimulationMouse SFZ cells (recombinant human)
Wnt16StimulationMouse SFZ cells (recombinant human)

These findings highlight the intricate regulatory network governing PRG4 expression, ensuring its appropriate cellular and tissue localization for maintaining joint health.

Interactions with Extracellular Matrix (ECM) Components

Lubrin interacts with several key components of the extracellular matrix, particularly within articular cartilage and synovial fluid. These interactions are crucial for its localization, function, and ability to maintain tissue integrity.

Binding to Cartilage Oligomeric Matrix Protein (COMP)

This compound has been shown to interact with Cartilage Oligomeric Matrix Protein (COMP). COMP is a non-collagenous glycoprotein (B1211001) found in the extracellular matrix of cartilage, synovium, and tendon, and plays a role in the structural integrity of cartilage through interactions with other ECM proteins like collagens and fibronectin. Studies indicate that the carboxy-terminal globular domain of native COMP binds to collagens I, II, and IX. While the precise details of the this compound-COMP interaction are still under investigation, their co-localization in cartilage suggests a functional relationship that may contribute to the organization and mechanical properties of the tissue.

Association with Fibronectin and Collagen Types (e.g., Type II)

This compound associates with fibronectin and various collagen types, including Type II collagen. Fibronectin is a glycoprotein that plays a role in cell adhesion, migration, and the organization of the ECM. Collagen Type II is a major structural component of hyaline cartilage. Research indicates that both hyaluronan and collagen Type II contribute to keeping this compound at the cartilage surface, facilitating low friction during boundary lubrication. Freely floating this compound has also been shown to bind with surface-bound collagen Type II fibrils. This association suggests that interactions with these key ECM components are important for anchoring this compound to the cartilage surface, allowing it to exert its protective and lubricating effects.

Role of Specific Binding Domains (e.g., Somatomedin B, Hemopexin, Mucin)

Specific domains within the this compound protein core mediate its interactions with other molecules and surfaces. The human this compound protein contains a somatomedin B (SMB) homology domain, heparin-binding domains, multiple mucin-like repeats, a hemopexin domain, and an aggregation domain. The N-terminus of this compound is associated with its SMB-like domains, while the C-terminus contains the hemopexin-like domain. These domains are thought to play a unique role in cell-cell and cell-extracellular matrix interactions. The mucin domain, heavily glycosylated with O-linked oligosaccharides, is primarily responsible for this compound's boundary-lubricating function and contributes to its brush-like conformation when anchored to surfaces. The adsorption of this compound to cartilage surfaces occurs through interactions on its N- and C-termini, where its structure facilitates both coating and repelling.

Receptor-Mediated Interactions

This compound also engages in receptor-mediated interactions on cell surfaces, influencing cellular signaling and immune responses.

Binding to Toll-like Receptors (TLR2, TLR4, TLR5) and Immunomodulatory Effects

This compound has been shown to bind to and regulate the activity of Toll-like receptors (TLRs), including TLR2, TLR4, and TLR5. TLRs are pattern recognition receptors that play a key role in the innate immune response. Studies using human embryonic kidney (HEK) cells overexpressing TLRs demonstrated that full-length recombinant human this compound can bind to these receptors. Recombinant human PRG4 (rhPRG4) and native human PRG4 (nhPRG4) exhibit concentration-dependent binding to TLR2 and TLR4. This binding mediates an anti-inflammatory role for this compound.

Data from surface plasmon resonance studies showed binding affinities of this compound to TLR2 and TLR4 in the range of 3.3(±1.2)×10⁻⁷ M and 7.4(±2.0)×10⁻⁷ M, respectively. The binding interaction with TLR5 was found to be stronger, with an affinity of 7.5(±1.5)×10⁻⁸ M.

Upon binding to TLRs, this compound can alter the cytokine secretion profile of cells. Co-incubation of nhPRG4 with TLR2 or TLR4 agonists (Pam3CSK4 and LPS, respectively) reduced receptor activation compared to agonists alone. Furthermore, this compound treatment reduced TLR2 and TLR4 activation induced by synovial fluid from patients with osteoarthritis and rheumatoid arthritis. Depletion of PRG4 from synovial fluid significantly increased TLR2 activation.

While this compound can enhance the translocation of NF-κB in TLR2 cells treated with certain agonists, it can also decrease NF-κB translocation in the presence of others, such as LPS or FLA, in TLR4 and TLR5 cells, respectively. This suggests a complex modulatory effect of this compound on TLR signaling pathways, contributing to its immunomodulatory properties within the joint.

Table 1: Binding Affinities of this compound to Toll-like Receptors

ReceptorBinding Affinity (M)
TLR23.3 (±1.2) × 10⁻⁷
TLR47.4 (±2.0) × 10⁻⁷
TLR57.5 (±1.5) × 10⁻⁸

Note: Data derived from surface plasmon resonance studies.

These interactions highlight this compound's multifaceted role, extending beyond lubrication to actively participate in regulating the inflammatory environment of the joint through direct engagement with key immune receptors.

Interaction with CD44

PRG4 has been shown to bind to the CD44 receptor, a transmembrane glycoprotein involved in cell-cell interactions, adhesion, migration, and lymphocyte activation. This interaction is significant in the context of inflammatory joint diseases. Recombinant human PRG4 (rhPRG4) binds to recombinant human CD44 in a concentration-dependent manner. The binding of PRG4 to CD44 on the surface of rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS) inhibits nuclear factor kappa B (NFκB) nuclear translocation and suppresses cytokine-induced RA-FLS proliferation. PRG4 competes with high-molecular-weight hyaluronic acid (HA) for CD44 binding. Preferential binding of PRG4 to CD44 reduces the proliferation of mouse Prg4−/− synoviocytes and human synoviocytes from patients with osteoarthritis (OA) and RA. In OA synoviocytes, rhPRG4 treatment reduces NF-κB nuclear translocation by inhibiting IκBα phosphorylation, leading to decreased expression of matrix metalloproteinases (MMP1, MMP3, MMP9, MMP13) and cytokines IL-6 and IL-8. PRG4-CD44 interaction also activates intracellular protein phosphatase 2A (PP2A) signaling, which inhibits NF-κB activation and suppresses levels of XOR, urate, and reactive oxygen species (ROS) in inflammatory macrophages. This interaction limits monosodium urate (MSU) crystal uptake by macrophages, preventing NLRP3 inflammasome activation and IL-1β secretion. The binding of PRG4 to CD44 is not dependent on PRG4 glycosylation.

Engagement with L-selectin and Leukocyte Modulation

PRG4 from RA synovial fluid binds to L-selectin and coats the surface of polymorphonuclear cells (PMNs). L-selectin (CD62L) is a cell adhesion molecule found on leukocytes that recognizes sialylated carbohydrate groups, playing a role in leukocyte-endothelial cell adhesion and trafficking. The presence of sulfated O-glycans on synovial lubricin makes it a potential ligand for selectin binding. While L-selectin binding typically requires 6-sulfo sLe(x), and lubricin can bind L-selectin, previous studies did not find fucosylated O-glycans or 6-sulfo sLe(x)-containing O-glycans on synovial lubricin, suggesting the specific linkage and position of sulfate (B86663) groups are important. Both peripheral and synovial PMNs are covered by lubricin, with some co-localizing with L-selectin. In circulation, L-selectin-tethered lubricin may compete with other L-selectin ligands, potentially influencing leukocyte rolling on endothelial cells.

Other Putative Cell Surface Receptors

Beyond CD44 and L-selectin, PRG4 has been shown to bind to and affect downstream signaling of other cell surface receptors, particularly those involved in regulating the inflammatory response. These include Toll-like receptor 2 (TLR2) and Toll-like receptor 4 (TLR4). PRG4 binds to TLR2 and TLR4 and suppresses pro-inflammatory and pro-fibrotic signaling pathways. The interaction of rhPRG4 and native human PRG4 (nhPRG4) with TLR2 and TLR4 contributes to PRG4's anti-inflammatory role in synovial fluid from patients with OA and RA.

Interactions with Soluble Factors and Growth Factors

PRG4 also interacts with soluble factors in the joint environment.

Binding to Galectin-3

Synovial fluid lubricin has been reported to be cross-linked by synovial galectin-3 on the articular surface. Galectin-3 is a protein involved in various cellular processes, including inflammation. The interaction between lubricin and galectin-3 is mediated by core 2 O-linked glycans on lubricin. Surface plasmon resonance data indicates that recombinant lubricin devoid of core 2 structures does not bind to recombinant galectin-3. Conversely, transfection of Chinese hamster ovary cells with the core 2 GlcNAc transferase acting on a mucin-type O-glycoprotein showed increased galectin-3 binding. Both the level of galectin-3 and its interactions with synovial lubricin are decreased in late-stage OA patients, coinciding with an increase in unsialylated core 1 O-glycans. This suggests a potential defect in the crosslinking of surface-active molecules in OA.

Potential Growth Factor Activity (e.g., Isoform F and hematopoietic/endothelial lineages)

One of the alternative splicing products of the PRG4 gene is Hemangiopoietin (HAPO), also known as isoform F. Isoform F of PRG4 plays a role as a growth factor, acting on primitive cells of both hematopoietic and endothelial cell lineages. This suggests a potential role for certain PRG4 isoforms in the proliferation and differentiation of these cell types.

Self-Association and Dimerization Characteristics

PRG4 exists as monomers, dimers, and multimers, which are disulfide-bonded through conserved cysteine-rich domains at both the N- and C-termini. The N-terminus contains a somatomedin B-like domain and is a site for disulfide bonding of PRG4 monomers. The formation of PRG4 aggregates can occur via intermolecular reactions with available lysine (B10760008) and cysteine residues. Disruption of disulfide bonds has been shown to affect the secondary structure of PRG4 and its binding to the articular cartilage surface. Recombinant human PRG4 can self-associate and increase the viscosity and shear-thinning properties of solutions in a manner dependent on concentration and the presence of disulfide bonds. Treatment with denaturing buffers without reduction can result in lower molecular weight products, suggesting higher-order quaternary structures held together by hydrophobic interactions, hydrogen bonding, physical entanglement, and/or other non-covalent associations allowing for self-assembly. The multimeric form of recombinant human HAPO (isoform F) has been found to be more stable and potent in promoting cell adhesion and has a higher affinity for heparin compared to its dimeric form.

Compound NamePubChem CID
Proteoglycan 4 (PRG4)604283
CD441665
L-selectin (SELL)135403797 , 6402
Galectin-3 (LGALS3)6413601

Proteoglycan 4 (PRG4), commonly known as lubricin, is a vital mucinous glycoprotein predominantly found in synovial fluid and on articular cartilage surfaces. Beyond its crucial role in boundary lubrication, PRG4 actively participates in a complex network of molecular interactions, influencing cellular behavior and contributing to the homeostatic and immunomodulatory properties of the joint environment. This article delves into the specific molecular interactions and binding partners of PRG4, highlighting key research findings in this area.

Molecular Interactions and Binding Partners of Proteoglycan 4

Interactions with Soluble Factors and Growth Factors

In addition to cell surface receptors, PRG4 engages in interactions with soluble molecules present in the joint environment.

Binding to Galectin-3

Synovial fluid lubricin is known to be cross-linked by synovial galectin-3 on the articular surface. Galectin-3 is a protein with diverse roles, including involvement in inflammatory processes. This interaction between lubricin and galectin-3 is dependent on the presence of core 2 O-linked glycans on the lubricin molecule. Surface plasmon resonance studies have demonstrated that recombinant lubricin lacking core 2 structures does not bind to recombinant galectin-3. Conversely, increasing the expression of core 2 O-glycans in Chinese hamster ovary cells transfected with the appropriate transferase enhances galectin-3 binding. In late-stage OA patients, both the levels of galectin-3 and its interactions with synovial lubricin are reduced, correlating with an increase in unsialylated core 1 O-glycans. These findings suggest a potential defect in the crosslinking of surface-active molecules in OA, which may contribute to the pathology.

Potential Growth Factor Activity (e.g., Isoform F and hematopoietic/endothelial lineages)

Alternative splicing of the PRG4 gene gives rise to different isoforms, one of which is known as Hemangiopoietin (HAPO) or isoform F. Isoform F of PRG4 exhibits growth factor activity, specifically acting on primitive cells within both hematopoietic and endothelial cell lineages. This suggests a potential role for this specific PRG4 isoform in supporting the proliferation and differentiation of these cell populations.

Biological Functions and Mechanistic Roles of Proteoglycan 4

Role in Boundary Lubrication Mechanisms

PRG4 is a primary contributor to the boundary lubrication of articular joints. This type of lubrication is particularly important under high loads and low sliding speeds, where fluid film lubrication is insufficient to prevent direct surface-to-surface contact.

Contribution to Joint Friction Reduction

PRG4 significantly reduces friction between articulating cartilage surfaces. Studies in lubricin-null mice have shown increased joint friction and early wear compared to wild-type controls. In vitro studies using synovial fluid samples from humans with genetic lubricin deficiency also demonstrated a failure to reduce friction in the boundary mode. Recombinant human PRG4 has been shown to restore the lubricating properties of synovial fluid and protect against cartilage wear in animal models of osteoarthritis. The friction-reducing ability of PRG4 has been confirmed in both cartilage-cartilage and cartilage-metal interfaces.

Research Finding: A study comparing the coefficient of friction (μ) in joints of lubricin-null mice and control animals found significantly higher μ values in the lubricin-null mice.

Mouse GenotypeAge (Months)Mean Coefficient of Friction (μ)95% Confidence Interval
Prg4-/-10.00120.0011–0.0014
Control10.00090.0006–0012
Prg4-/-20.00230.0017–0.0029
Control20.00130.0011–0.0016

*Data derived from search result .

Biophysical Principles of Lubricating Film Formation

PRG4 forms a lubricating boundary layer on the surface of articular cartilage. The molecule has a semi-rigid structure with a central mucin-like domain and flanking N- and C-terminal domains. The central mucin domain is heavily glycosylated, contributing to its water-soluble nature and ability to form a hydrated layer. The N- and/or C-termini are thought to mediate the attachment of PRG4 to joint surfaces through interactions with other macromolecules, such as hyaluronan and collagen type II fibrils. This attachment results in a brush-like conformation that provides optimal boundary lubrication by generating repulsive forces and preventing surface-to-surface contact.

Influence of Glycosylation on Lubricating Properties

Glycosylation, particularly the O-linked β(1-3)Gal-GalNAc oligosaccharides in the central mucin domain, is crucial for the boundary lubricating ability of PRG4. Removal of the central domain glycosylation results in a loss of this lubricating function. Altered PRG4 glycosylation has been observed in patients with arthritis. The glycosylated structures form a nanolayer that creates repulsive forces and contributes to the anti-adhesion effect.

Regulation of Cellular Adhesion and Proliferation

Beyond its lubricating role, PRG4 also regulates cellular behavior within the joint, specifically influencing adhesion and proliferation.

Inhibition of Synovial Cell Adhesion to Cartilage Surfaces

PRG4 prevents the adhesion of synovial cells to cartilage surfaces. This anti-adhesive property is crucial for maintaining the integrity of the articular surface and preventing the formation of abnormal cellular layers. Studies have shown that recombinant human PRG4 can prevent human cardiac myofibroblast attachment in vitro.

Control of Adhesion-Dependent Synovial Growth

PRG4 controls adhesion-dependent synovial growth. In the absence of lubricin, as seen in Prg4-/- mice, synovial hyperplasia (overgrowth) occurs. Research suggests that lubricin inhibits adhesion-dependent cell growth of synoviocytes in tissue culture, indicating that its ability to block cell adhesion is linked to its control over synovial growth.

Immunomodulatory and Anti-Inflammatory Activities

PRG4 plays a significant role in modulating inflammatory responses within the joint environment and impacting the phenotype of macrophages, thereby influencing synovitis. Its anti-inflammatory effects are mediated through interactions with key inflammatory pathways and receptors.

Modulation of Inflammatory Responses in Joint Environment

PRG4 contributes to the regulation of inflammation in the joint by interacting with various receptors and signaling pathways. It has been shown to bind to Toll-like receptors (TLRs), specifically TLR2, TLR4, and TLR5, on the surface of human synovial cells. This interaction allows PRG4 to suppress the activation of TLR2 and TLR4 receptors by damage-associated molecular patterns (DAMPs) in synovial fluid from patients with osteoarthritis.

Furthermore, PRG4 can suppress pro-inflammatory and pro-fibrotic signaling pathways. It limits the uptake of monosodium urate (MSU) crystals by macrophages and monocytes, which are mediators of gouty arthritis. By binding to the CD44 receptor, a key mediator of urate crystal phagocytosis, PRG4 effectively cloaks the receptor and reduces downstream inflammation, including the prevention of NLRP3 inflammasome activation and the secretion of mature IL-1β. PRG4-CD44 signaling also transduces signals through protein phosphatase 2A (PP2A), which inhibits NF-κB, reduces xanthine (B1682287) oxidoreductase (XOR), urate production, and reactive oxygen species (ROS)-mediated IL-1β secretion. PRG4 also inhibits IκBα phosphorylation following IL-1 receptor stimulation, which prevents NF-κB nuclear translocation in human synovial fibroblasts, thereby inhibiting the expression of inflammatory factors such as IL-6, IL-8, IL-1β, and TNF-α.

Impact on Macrophage Phenotype and Synovitis

PRG4 is an essential regulator of synovial macrophages. In the absence of PRG4, macrophages accumulate in synovial tissues and skew towards a predominantly CD86+ pro-inflammatory (M1) phenotype, while the tissue-resident anti-inflammatory (CD206+, M2) fraction is reduced. This imbalance contributes to chronic synovitis and fibrotic remodeling.

Restoring PRG4 expression in mouse models reduces the total number of macrophages in synovial tissues and re-establishes homeostasis by enriching the population of anti-inflammatory CD206+ synovial macrophages. PRG4 deficiency appears to prime acute synovitis, leading to enhanced inflammatory macrophage recruitment. Studies have shown that PRG4 regulates the accumulation and homeostatic balance of macrophages in the synovium, and in its absence, the synovium is populated with M1 macrophages that drive synovial fibrosis. Depletion of inflammatory macrophages in PRG4-deficient mice has been shown to reduce synovial hyperplasia and fibrosis.

Contribution to Synovial Homeostasis and Extracellular Matrix Integrity

PRG4 plays a critical role in maintaining synovial homeostasis. It contributes to synovial fluid stabilization and prevents synovial cell overgrowth and adhesion to cartilage surfaces. PRG4's interaction with the CD44 receptor is pivotal in regulating synovial lining cell hemostasis. The absence of PRG4 expression can trigger chronic inflammation and fibrosis driven by the persistent activation of synovial cells and tissue-resident macrophages.

The extracellular matrix (ECM) of the synovium provides structural integrity and is crucial for regulating homeostasis and damage repair. While the search results highlight PRG4's role in preventing protein deposition and cell adhesion on cartilage surfaces, which indirectly supports ECM integrity by maintaining a healthy synovial environment, they also indicate that dysregulated ECM homeostasis, including deficient PRG4 and increased collagen type II release, may contribute to the progression of joint diseases like gout. PRG4's ability to suppress pro-fibrotic signaling pathways also contributes to maintaining the integrity of the synovial tissue.

Role in Cartilage Integrity and Protection

PRG4 is a pivotal glycoprotein (B1211001) for cartilage surface protection and maintaining articular cartilage integrity and function. It is crucial in minimizing wear and tear on cartilage surfaces during joint movement by reducing friction. PRG4 forms a lubricating boundary layer on the surface of articular cartilage, which is essential for preserving joint function and preventing degeneration.

Beyond its lubricating properties, PRG4 has biological effects that extend to chondroprotection. It has been shown to mitigate the destruction of articular cartilage and the apoptosis of chondrocytes. Studies indicate that PRG4 can promote the regeneration of articular cartilage in models of inflammatory arthritis. PRG4 also plays a role in inhibiting protein deposition and pannus formation and normalizing subchondral bone remodeling. The loss of function mutation in PRG4 is associated with camptodactyly-arthropathy-coxa vara-pericarditis (CACP), a disease characterized by joint degeneration, chronic inflammation, and cartilage surface damage. Experimental models have shown that overexpression or administration of recombinant PRG4 can prevent cartilage degradation. PRG4-positive progenitor cells located in the superficial zone of articular cartilage are crucial for maintaining the joint's structure and functionality.

Advanced Research Methodologies for Proteoglycan 4 Studies

Recombinant Proteoglycan 4 Production and Purification Techniques

The study of PRG4 is significantly aided by the availability of recombinant protein. Recombinant PRG4 (rhPRG4) can be produced using various expression systems, including mammalian cells, baculovirus, yeast, and E. coli. Mammalian cell expression systems, such as proprietary Chinese hamster ovary (CHO) cell lines, are frequently used to produce full-length human rhPRG4, aiming for proper post-translational modifications like O-glycosylation, which are crucial for its function. While E. coli can be used for producing recombinant PRG4 fragments or domains, it typically does not support the extensive glycosylation characteristic of native PRG4.

Purification of recombinant PRG4 from conditioned media or cell lysates often involves chromatographic techniques. Antibody affinity chromatography, for instance, using matrices like FLAG-M2 agarose, can be employed to purify tagged recombinant proteins. Heparin-agarose affinity chromatography is also utilized, leveraging the heparin-binding sites present in PRG4 domains, such as the N- and C-terminals. Purification protocols may involve multi-step chromatographic processes, including ultrafiltration/diafiltration. Purity is typically assessed using techniques like SDS-PAGE, often aiming for purities exceeding 95%.

In Vitro Experimental Models for Functional Analysis

In vitro models are essential for dissecting the specific functions of PRG4 and its interactions with other molecules and surfaces.

Solid-Phase Binding Assays for Protein-Protein Interactions

Solid-phase binding assays are widely used to investigate the interactions between PRG4 and other proteins or extracellular matrix components. Enzyme-linked immunosorbent assay (ELISA) is a common format for these assays. In a typical setup, one binding partner (e.g., hyaluronic acid or a target protein like CD44) is immobilized on a solid phase, such as a microtiter well. PRG4 or its fragments are then added, and binding is detected using antibodies specific to PRG4, followed by an enzyme-linked secondary antibody and a colorimetric substrate.

Table 1: Examples of PRG4 Interactions Studied by Solid-Phase Binding Assays

PRG4 Domain/FormInteracting Partner(s)Assay Type(s)Key Finding(s)Source
N-terminal domainPAI-1, Type II collagen, Fibronectin fragmentSolid-phase binding assayDemonstrates specific interactions of the N-terminus.
C-terminal domainFibronectin fragmentsImmunoprecipitationSuggests interaction of the C-terminus with fibronectin.
Full-length rhPRG4CD44ELISA, SPRConfirmed binding to CD44; affected by glycosylation state.
Full-length rhPRG4TLR2, TLR4, TLR5SPRShows dose-dependent binding to specific Toll-like receptors.
Bovine lubricin (bPRG4)Galectin-3SPR, Lectin ELISABinding is dependent on core-2 O-linked glycans.
Recombinant lubricin fragmentsCOMP, Fibronectin, Collagen IISolid phase binding assaysConfirmed binding of lubricin to these cartilage surface components.

Tribological Studies for Lubrication Assessment

Tribological studies are crucial for quantifying the lubricating properties of PRG4. These studies typically involve measuring the coefficient of friction between two surfaces in the presence of PRG4 solutions. Various tribometer setups are used, including pin-on-disk or ring-on-disk configurations.

Experiments are conducted using different bearing materials, such as articular cartilage explants (cartilage-on-cartilage) or artificial surfaces like glass, polydimethylsiloxane (B3030410) (PDMS), or Cobalt Chromium Molybdenum (CoCrMo) implants (cartilage-on-metal or material-on-material). Physiologically relevant loads and sliding speeds are applied to mimic in vivo joint or ocular surface conditions.

Research findings from tribological studies consistently demonstrate that PRG4 is an effective boundary lubricant, significantly reducing the coefficient of friction. Studies have compared the lubricating ability of PRG4 to other components of synovial fluid, such as hyaluronic acid (HA), and have investigated potential synergistic effects between PRG4 and HA. Tribological testing has also been applied to evaluate the effectiveness of PRG4 as a lubricant for contact lenses, using human ocular tissues or model hydrogel materials as counterbodies.

Table 2: Examples of Tribological Study Parameters and Findings

Bearing MaterialsLubricant(s) TestedTribometer Type / SetupKey Finding(s)Source
Bovine articular cartilagePBS, Synovial Fluid, Lubricin solutionsIn vitro bovine explant systemLubricin significantly lowered the static coefficient of friction and reduced chondrocyte apoptosis.
Human cornea - PDMS biointerfaceSaline, HA, PRG4, PRG4 + HAIn vitro friction testPRG4 and HA showed dose-dependent and synergistic effects on boundary lubrication.
Silicone hydrogel contact lenses - Human cornea/eyelid tissuesSaline, PRG4In vitro friction testPRG4 significantly reduced friction against corneal and eyelid tissues.
Cartilage - CartilageHA, PRG4, POPC, combinationsRing-on-disk geometryPRG4 in the presence of HA significantly reduced the coefficient of friction.
Cartilage - CoCrMo implant surfaceHA, PRG4, POPC, combinationsRing-on-disk geometryPRG4 in the presence of HA significantly reduced the coefficient of friction for cartilage-metal interface.
Regenerated cartilage tissueNot applicable (evaluating tissue's intrinsic PRG4)Tribological testingHigher PRG4 expression in regenerated cartilage correlated with improved wear resistance.

Cellular and Molecular Techniques

Cellular and molecular techniques are employed to study PRG4 expression, localization, and interactions within biological systems.

Immunofluorescence and Advanced Imaging for Localization and Interaction

Immunofluorescence microscopy is a key technique for visualizing the location of PRG4 in tissues and cells. Antibodies specific to PRG4 are used to label the protein, which can then be detected using fluorescently tagged secondary antibodies. This allows researchers to determine where PRG4 is expressed and deposited, such as on the surface of articular cartilage, in synovial fluid, or on the ocular surface.

Advanced imaging techniques like confocal laser scanning microscopy (CLSM) provide higher resolution and enable optical sectioning, allowing for detailed visualization of PRG4 distribution within tissues or cells and its potential co-localization with other cellular structures or molecules. CLSM has been used to study the sorption profile of recombinant human PRG4 in contact lenses, revealing its distribution on the surface and/or within the lens material depending on the lens properties. Immunofluorescence and confocal microscopy can also be used to assess the internalization of exogenous rhPRG4 by cells.

Table 3: Applications of Immunofluorescence and Confocal Microscopy in PRG4 Studies

Sample TypeTechnique(s) UsedKey Application(s)Key Finding(s)Source
Articular cartilage, synovial fluid, meniscus, tendonImmunological studiesLocalization of PRG4 in various joint tissues.PRG4 is located on the surface of articular cartilage, in synovial fluid, on meniscus and tendon surfaces.
Commercial contact lensesConfocal Laser Scanning Microscopy (CLSM)Determine the sorption location and distribution of rhPRG4 within contact lens materials.Sorption profile varies depending on lens composition and surface treatment.
Mouse stifle joint tissuesConfocal microscopyConfirmation of transgene product (PRG4-GFP) presence after gene therapy.Confirmed presence of PRG4-GFP protein in joint tissues.
Human corneal epithelial cellsImmunocytochemistry, Confocal microscopyVisualize endogenous PRG4 expression and exogenous rhPRG4 internalization.hTCEpi cells express endogenous PRG4 and can internalize exogenous rhPRG4.
Mouse eye sectionsImmunohistochemical stainingLocalization of PRG4 in ocular tissues, including RPE.PRG4 expression observed throughout ocular tissues, including RPE.
Human carotid plaquesImmunohistochemistryLocalization of PRG4 in vascular tissues.PRG4 localized to calcified regions with activated macrophages and SMC-like cells in plaques.

Proximity Ligation Assays for Interaction Mapping

Proximity Ligation Assay (PLA) is a powerful technique used to detect and visualize protein-protein interactions (or interactions between proteins and other molecules) in situ with high specificity. PLA allows for the detection of interactions that occur within a short distance (typically less than 40 nm), making it suitable for confirming direct binding or close associations between molecules within their native cellular or tissue environment.

In the context of PRG4 research, PLA has been applied to identify and map its binding partners on the surface of articular cartilage. By using antibodies against PRG4 and potential interacting proteins, PLA can reveal where these molecules are in close proximity, suggesting an interaction. This technique has been used to demonstrate that lubricin binds to components like cartilage oligomeric matrix protein (COMP), fibronectin, and collagen II on the cartilage surface, supporting their potential roles in maintaining boundary lubrication.

Gene Expression Profiling (e.g., qPCR, RNA-Seq) for PRG4 Regulation Studies

Gene expression profiling techniques, such as quantitative polymerase chain reaction (qPCR) and RNA sequencing (RNA-Seq), are essential tools for investigating the regulatory mechanisms governing PRG4 expression. These methods allow researchers to quantify the levels of PRG4 mRNA under different conditions, providing insights into the factors and pathways that influence its transcription.

qPCR is a targeted approach that measures the expression of specific genes using gene-specific primers. This technique is useful for validating findings from other methods or for focused studies on known or suspected regulators of PRG4. For instance, qPCR has been used to demonstrate that estrogen can significantly down-regulate PRG4 transcription in baboon temporomandibular joint disc cells. Studies have also utilized qPCR to analyze the expression of different PRG4 splice variants.

RNA-Seq, on the other hand, provides a comprehensive, transcriptome-wide view of gene expression. This allows for the identification of novel genes and pathways involved in PRG4 regulation without prior knowledge of potential candidates. RNA-Seq can capture various RNA molecules, including coding and non-coding RNAs, offering broader insights into regulatory mechanisms. For example, RNA-Seq analysis has identified that PRG4 expression is significantly downregulated in fibrotic conjunctival fibroblasts from glaucoma patients compared to non-fibrotic fibroblasts. Studies have also linked PRG4 expression to cAMP activities in chondrocytes and synoviocytes, with a kappa opioid receptor agonist reportedly inducing changes in PRG4 expression via the cAMP/CREB pathway, as suggested by RNA-Seq data.

These techniques, particularly when used in combination, provide robust data on how mechanical stimuli, inflammatory cytokines, transcription factors (like Creb5, FoxO, and Nfat), and signaling pathways (such as TGF-β, EGFR, and Wnt/β-catenin) influence PRG4 expression.

Proteomic Approaches for Post-Translational Modification Analysis

Proteomic approaches, particularly those based on mass spectrometry, are crucial for analyzing the post-translational modifications (PTMs) of PRG4. PTMs are covalent modifications that occur after protein biosynthesis and significantly expand the functional diversity of proteins by altering their structure, function, localization, and interactions. PRG4 is known to undergo extensive glycosylation, which is vital for its lubricating function.

Mass Spectrometry-Based PTM Identification and Quantification

Mass spectrometry (MS) has become a cornerstone technology for identifying and quantifying proteins and their PTMs. The "bottom-up" proteomics strategy, which involves digesting proteins into peptides followed by LC-MS/MS analysis, is commonly used for PTM analysis, especially for smaller modifications. This approach allows for the identification of modified peptides and the localization of modification sites.

Quantitative MS-based methods, including stable isotopic labeling and label-free workflows, enable the comparison of PTM abundance under different conditions. Techniques like Data-Independent Acquisition (DIA) MS offer high-throughput, label-free quantification of PTMs. Immunoaffinity enrichment is often coupled with high-resolution MS to enhance the identification and quantification of PTMs, particularly those present at low levels.

For PRG4, mass spectrometry is vital for characterizing its complex PTM profile, which includes heavy O-linked glycosylation within its central mucin domain. MS/MS is necessary for the unequivocal assignment of modification sites by analyzing fragmentation patterns of modified peptides.

Glycoproteomics for Glycosylation Site Characterization

Glycoproteomics, a specialized area of proteomics, focuses specifically on the analysis of protein glycosylation. Given that PRG4 is a heavily glycosylated proteoglycan, glycoproteomic approaches are indispensable for understanding its structure and function. These methods aim to identify glycosylated peptides, determine the exact sites of glycosylation, and elucidate the structures of the attached glycans.

Mass spectrometry, particularly LC-MS/MS, is the primary tool in glycoproteomics. Analyzing intact glycopeptides allows for the determination of both glycosylation sites (macro-heterogeneity) and the specific glycan compositions at each site (micro-heterogeneity). However, analyzing highly glycosylated proteins like PRG4 can be challenging due to the complexity and heterogeneity of the glycans.

Strategies to overcome these challenges include the use of specific enzymatic digestions and enrichment techniques for glycopeptides. O-glycosylation-specific glycoproteases have emerged as valuable tools for pinpointing exact glycosites within O-glycoproteins by cleaving at the N-terminus of the O-glycosylated residue. Combinatorial enzymatic workflows can also improve the identification of densely O-glycosylated regions. Studies utilizing these methods have cataloged numerous O-glycosites and site-specific glycan compositions in PRG4, including previously unreported sites.

Genetically Modified Organism Models in Proteoglycan 4 Research (e.g., knockout models for mechanistic insights)

Genetically modified organism (GMO) models, particularly knockout mice, are powerful tools for investigating the in vivo functions and regulatory mechanisms of PRG4. These models allow researchers to study the effects of the absence or alteration of the PRG4 gene on joint development, function, and the pathogenesis of related diseases like osteoarthritis.

PRG4 knockout mice have provided significant mechanistic insights into the role of lubricin in joint health. Studies in these models have shown that the absence of PRG4 leads to early-onset osteoarthritis-like phenotypes, including changes in joint surface morphology, progressive joint surface destruction, increased chondrocyte apoptosis, and disruption of collagen fibril orientation. The joints of PRG4-deficient animals also exhibit non-inflammatory hyperplastic synovial membrane and subintimal fibrosis.

These knockout models underscore the critical role of PRG4 in providing boundary lubrication and protecting the structural and cellular integrity of articular cartilage. By comparing knockout animals to their wild-type counterparts, researchers can evaluate the spontaneous development of disease and the impact of PRG4 deficiency. Genetically modified models can also be combined with surgically or chemically induced models of osteoarthritis to study the interplay between genetic factors and environmental insults.

Emerging Research Directions and Future Perspectives on Proteoglycan 4

Unraveling Complex Regulatory Networks Governing Proteoglycan 4 Expression and Activity

The expression of PRG4 is subject to intricate regulation by a variety of factors, including mechanical stimuli, inflammatory cytokines, and specific transcription factors. Mechanical loading, for instance, has been shown to increase PRG4 expression in articular chondrocytes, while unloading can lead to decreased expression. Inflammatory cytokines like IL-1α are known to reduce PRG4 expression, an effect that can be counteracted by TGF-β1, which significantly increases PRG4 levels.

Key transcription factors involved in PRG4 regulation include Creb5 and FoxO, as well as Nfatc1 and Nfatc2. Creb5, in cooperation with Smad3, is reported to induce PRG4 expression, and mechanical stress can activate this pathway via protein kinase A (PKA). FoxO transcription factors, downstream of the PI3K-Akt pathway, also play a role in inducing PRG4 expression in the superficial zone of articular cartilage. Estrogen has been shown to repress PRG4 transcriptional activity in temporomandibular joint disc cells, suggesting a potential link to the gender disparity observed in temporomandibular joint disorders.

Further research is essential to fully elucidate the complex interplay between these regulatory factors and signaling pathways, such as TGF-β, EGFR, and Wnt/β-catenin, to identify novel therapeutic targets for modulating PRG4 expression in joint diseases.

Elucidation of Novel Molecular Interaction Partners and their Functional Significance

PRG4 interacts with various molecules and cell surface receptors, contributing to its diverse functions beyond lubrication. It is known to bind to Toll-like receptors (TLR) 2, 4, and 5 on the surface of synovial cells, exerting anti-inflammatory effects by blocking their activation and inhibiting NF-κB nuclear translocation. PRG4 also interacts with the CD44 receptor, and this interaction is implicated in mitigating pro-inflammatory and pro-fibrotic signaling pathways in degenerative joint diseases. The binding of PRG4 to CD44 can inhibit cytokine-induced proliferation and the expression of matrix-degrading enzymes in fibroblasts.

Deeper Understanding of Proteoglycan 4 Role in Extracellular Vesicle Biology

Emerging research indicates the presence of PRG4 in extracellular vesicles (EVs), including exosomes. PRG4 has been identified in EVs derived from various cell types and biological fluids, such as bone marrow mesenchymal stem cells, brain cancer cells, breast cancer cells, cerebrospinal fluid, and chondrocytes.

Studies have explored the potential of EVs, particularly those derived from bone marrow mesenchymal stem cells (BMSC-Exos), in modulating PRG4 expression and promoting chondrogenesis. BMSC-Exos have been shown to reverse the reduction of PRG4 expression levels induced by osteoarthritis conditions in chondrocytes. While some studies show that exosome treatment can affect the expression of cartilage-associated markers like COL2A1 and ACAN, the impact on PRG4 expression can vary depending on the exosome purification method and priming conditions. Further research is needed to fully understand how PRG4 is incorporated into EVs, its function within EVs, and how EV-mediated transfer of PRG4 or factors influencing its expression contributes to intercellular communication and tissue homeostasis or pathology.

Advanced Glycobiology Approaches to Characterize Proteoglycan 4 Glycoforms and Their Functions

PRG4 is a mucinous glycoprotein (B1211001), and its glycosylation is crucial for its biological effects, particularly its lubricating and anti-adhesive properties. The glycosylated structures form a boundary layer that generates repulsive forces. PRG4 is known to be a highly sialylated glycoprotein.

Computational Modeling and Simulation of Proteoglycan 4 Biomechanics and Interactions

Computational modeling and simulation are becoming increasingly valuable tools for understanding the structural and functional dynamics of large and complex proteins like PRG4. Multi-scale computer simulations have been employed to study the three-dimensional structure, movements, and co-receptor properties of chondroitin (B13769445) sulfate (B86663) proteoglycan 4 (CSPG4), which is also known as NG2 and shares some characteristics with PRG4. These models highlight the intricate assembly of structural motifs and predict the accessibility of different domains for molecular interactions.

Computational approaches have been used to simulate the structural mechanisms by which proteoglycans can act as co-receptors, for example, showing how CSPG4 might bend towards a receptor to facilitate growth factor signaling. While direct computational studies specifically focused on the biomechanics and interactions of the lubricating form of PRG4 are an emerging area, the successful application of these methods to related proteoglycans demonstrates their potential. Future research will likely utilize computational modeling to gain deeper insights into how PRG4's structure and glycosylation contribute to its boundary lubrication properties, its interactions with joint surfaces and other molecules under various physiological and pathological conditions, and to predict the behavior of modified or recombinant PRG4 variants.

Development of Novel Research Tools and Biosensors for Proteoglycan 4 Detection and Activity Monitoring

The development of novel research tools and biosensors is crucial for advancing the understanding and clinical translation of PRG4 research. This includes improved methods for detecting and quantifying PRG4, as well as tools to monitor its activity and interactions in complex biological environments.

Enzyme-linked immunosorbent assay (ELISA) kits are available for the quantitative measurement of human PRG4 levels in biological samples like serum, plasma, and tissue homogenates, although these are currently for research use only.

Beyond basic quantification, there is a growing interest in developing biosensors that leverage PRG4's unique properties. PRG4's anti-fouling characteristics, for instance, have been explored for developing biosensors for detecting analytes in complex biological fluids. Lubricin-based coatings have been used to create biomimetic surfaces for surface-enhanced Raman spectroscopy (SERS) sensing, enabling the detection of small molecules in challenging matrices like milk by preventing the non-specific binding of larger molecules. PRG4 antifouling coatings also show promise in the development of immunosensors for detecting specific proteins, such as nerve growth factor, in cell culture media. Future work in this area focuses on enhancing the selectivity of these biosensors by incorporating target recognition elements and improving the sensitivity through advanced SERS substrates. The development of such tools will facilitate real-time monitoring of PRG4 levels and activity and enable the detection of its interaction partners.

Q & A

Basic: How can researchers formulate a focused research question on lubrin's molecular interactions?

Methodological Answer:

  • Step 1: Define the scope by specifying the interaction type (e.g., ligand-receptor binding, catalytic activity) and biological/chemical context .
  • Step 2: Review existing literature to identify gaps, such as uncharacterized binding sites or conflicting mechanistic hypotheses .
  • Step 3: Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure the question. Example: "How does pH variation affect this compound's binding affinity to [target protein] compared to analogous compounds?" .
  • Avoid vague terms like "study" or "analyze"; instead, use action verbs like "quantify" or "elucidate" .

Basic: What analytical techniques are essential for characterizing this compound's structural and functional properties?

Methodological Answer:

Technique Purpose Methodological Considerations
NMR SpectroscopyConfirm molecular structure and dynamic behaviorUse deuterated solvents; reference known spectra for cross-validation .
HPLC-MSAssess purity and quantify degradation productsOptimize mobile phase for this compound's polarity; calibrate with standards .
X-ray CrystallographyResolve 3D atomic arrangementEnsure crystal quality via solvent screening; compare with computational models .
  • Note: Always include experimental parameters (e.g., temperature, solvent) to ensure reproducibility .

Advanced: How can researchers resolve contradictions in this compound's experimental data across studies?

Methodological Answer:

  • Step 1: Identify sources of variability (e.g., synthesis protocols, assay conditions) and conduct meta-analysis using tools like PRISMA .
  • Step 2: Replicate key experiments with standardized controls (e.g., uniform buffer pH, purity thresholds) .
  • Step 3: Apply statistical tests (ANOVA, t-tests) to determine if discrepancies are significant or due to random error .
  • Example: If solubility data conflicts, test this compound under identical solvent systems and document kinetic vs. equilibrium measurements .

Advanced: What experimental design principles apply to studying this compound's stability under varying environmental conditions?

Methodological Answer:

  • Design Framework: Use a factorial design to test interactions between variables (e.g., temperature, light exposure, pH). Example:

    Factor Levels Tested Response Variable
    Temperature4°C, 25°C, 37°CDegradation rate (HPLC)
    pH5.0, 7.4, 9.0Aggregation (DLS)
  • Validation: Include positive/negative controls (e.g., stable analogs or accelerated degradation samples) .

  • Analysis: Use response surface methodology (RSM) to model stability thresholds .

Basic: How to integrate computational modeling with experimental studies of this compound?

Methodological Answer:

  • Step 1: Perform molecular docking (e.g., AutoDock Vina) to predict binding modes; validate with mutagenesis data .
  • Step 2: Compare MD simulations (GROMACS) with experimental kinetics to refine forcefield parameters .
  • Step 3: Use QSAR models to prioritize synthetic derivatives for testing .
  • Critical Tip: Disclose software versions and input parameters to ensure reproducibility .

Advanced: What strategies address low reproducibility in this compound synthesis protocols?

Methodological Answer:

  • Issue: Contaminants from incomplete purification skew bioactivity results.
  • Solution:
    • Optimize chromatography gradients using Design of Experiments (DoE) .
    • Characterize intermediates via FTIR and LC-MS to track side reactions .
    • Publish detailed synthetic steps (e.g., stirring time, drying methods) in supplementary data .

Basic: How to select a theoretical framework for studying this compound's mechanism of action?

Methodological Answer:

  • Option 1: Enzyme kinetics (Michaelis-Menten) for catalytic activity studies .
  • Option 2: Thermodynamic models (e.g., Gibbs free energy) for binding affinity analysis .
  • Option 3: Systems biology approaches to map this compound's role in metabolic networks .
  • Validation: Cross-reference predictions with knockdown/overexpression assays .

Advanced: What statistical methods are robust for analyzing this compound's dose-response data?

Methodological Answer:

Method Use Case Software/Tool
Nonlinear regression (Hill equation)EC50/IC50 determinationGraphPad Prism
Bootstrap resamplingAssess confidence intervals with small sample sizesR/Boot package
Bayesian hierarchical modelingPool data from multiple studiesStan/PyMC3
  • Best Practice: Report effect sizes and p-values with exact n-values .

Basic: How to structure a research proposal on this compound's therapeutic potential?

Methodological Answer:

  • Template:
    • Background: Link this compound to unmet clinical needs (e.g., antibiotic resistance) .
    • Hypothesis: "this compound inhibits [target] via [mechanism], reducing [disease phenotype]."
    • Methods: Combine in vitro assays (MIC testing) and in vivo models (murine infection) .
    • Innovation: Highlight novel derivatives or delivery systems .
  • Review Criteria: Ensure alignment with funding agency priorities (e.g., NIH R01) .

Advanced: How to design a longitudinal study tracking this compound's environmental persistence?

Methodological Answer:

  • Sampling Plan: Collect soil/water samples seasonally from multiple sites; use GIS for spatial analysis .
  • Analytics: Employ LC-MS/MS for trace quantification; validate with isotope-labeled this compound .
  • Ethics: Adhere to EPA guidelines for chemical release reporting .
  • Data Sharing: Deposit raw spectra and metadata in public repositories (e.g., Zenodo) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.